1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid molecular structure
1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid molecular structure
An In-Depth Technical Guide to 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic Acid: Synthesis, Characterization, and Potential Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid, a heterocyclic compound integrating the pharmacologically significant thiophene and L-proline scaffolds. The document is intended for researchers, medicinal chemists, and drug development professionals. It details a robust, proposed synthesis pathway, outlines expected analytical characterization data, and discusses the molecule's potential therapeutic applications based on established structure-activity relationships of its constituent moieties. This guide emphasizes the causal relationships behind experimental design and provides actionable protocols for laboratory investigation.
Introduction: The Scientific Rationale
The molecular architecture of 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid, also known as N-(2-thenoyl)-L-proline, represents a deliberate fusion of two privileged structures in medicinal chemistry. The L-proline scaffold provides a conformationally restricted backbone, a feature frequently exploited in drug design to enhance binding affinity and selectivity for biological targets. Proline and its analogues are key components in numerous FDA-approved drugs. The thiophene ring, an aromatic heterocycle, is a well-established bioisostere for the benzene ring, often introduced to modulate physicochemical properties, improve metabolic stability, and enhance therapeutic activity. Thiophene derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The amide linkage between these two moieties creates a molecule with significant potential for forming key hydrogen bond interactions within enzyme active sites or protein-protein interfaces. This guide provides a foundational framework for the synthesis and evaluation of this promising compound.
Physicochemical and Structural Properties
The fundamental properties of 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid are summarized below. These values are critical for designing experimental conditions, predicting solubility, and understanding the compound's potential pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃S | Calculated |
| Molecular Weight | 225.26 g/mol | Calculated |
| CAS Number | 117918-58-8 | [] |
| IUPAC Name | (2S)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylic acid | IUPAC Nomenclature |
| Predicted LogP | 1.2 - 1.5 | Cheminformatics Prediction |
| Hydrogen Bond Donors | 1 (Carboxylic Acid OH) | Calculated |
| Hydrogen Bond Acceptors | 3 (Carbonyl O, Carboxylic Acid O, Thiophene S) | Calculated |
Molecular Structure Diagram
Caption: Proposed workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
Materials:
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L-Proline (1.0 eq)
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Thiophene-2-carbonyl chloride (1.05 eq) [2]* Sodium hydroxide (NaOH) (2.2 eq) or Triethylamine (TEA) (2.2 eq)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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1 M Hydrochloric acid (HCl)
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Ethyl acetate (EtOAc)
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Saturated sodium chloride solution (Brine)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Dissolution: Dissolve L-proline (1.0 eq) and NaOH (2.2 eq) in water. Cool the solution to 0°C in an ice bath with vigorous stirring. Causality: The basic aqueous solution deprotonates the carboxylic acid and prepares the secondary amine of proline for nucleophilic attack. Cooling is essential to control the exothermicity of the acylation reaction.
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Acylation: Slowly add a solution of thiophene-2-carbonyl chloride (1.05 eq) in DCM or THF dropwise to the cooled proline solution. Causality: Thiophene-2-carbonyl chloride is a highly reactive acylating agent. [2]Dropwise addition prevents side reactions and ensures a controlled reaction rate.
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Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Allowing the reaction to proceed at room temperature ensures completion. TLC is a critical self-validating step to confirm the consumption of starting materials.
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Workup & Acidification: Once the reaction is complete, transfer the mixture to a separatory funnel. If a biphasic system was used, separate the layers. Wash the organic layer with water. Combine the aqueous layers and acidify to pH 2 with 1 M HCl. Causality: Acidification protonates the newly formed carboxylate salt, causing the product to become less water-soluble and precipitate or become extractable into an organic solvent.
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Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Causality: Ethyl acetate is a suitable solvent for extracting moderately polar organic compounds like the product.
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Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Causality: The brine wash removes residual water, and Na₂SO₄ removes the final traces of moisture to prevent interference in subsequent steps and characterization.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Analytical Characterization: Expected Spectroscopic Signatures
Accurate characterization is paramount to confirm the structure and purity of the synthesized compound. The following table summarizes the expected spectroscopic data based on the known properties of the thiophene and proline moieties.
| Technique | Expected Observations |
| ¹H NMR | Thiophene Protons: Three distinct signals in the aromatic region (~7.0-7.8 ppm). Proline α-CH: A doublet of doublets around 4.5-4.8 ppm. Proline CH₂ groups: Multiple complex signals in the aliphatic region (~1.9-3.8 ppm). Carboxylic Acid OH: A broad singlet, typically >10 ppm, which is D₂O exchangeable. |
| ¹³C NMR | Carbonyl Carbons: Two signals in the deshielded region; amide carbonyl (~165-170 ppm) and carboxylic acid carbonyl (~175-180 ppm). Thiophene Carbons: Four signals in the aromatic region (~125-140 ppm). Proline Carbons: Four signals in the aliphatic region (~24-60 ppm). |
| IR Spectroscopy | O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ (carboxylic acid). C=O Stretch: Two distinct peaks; amide carbonyl (~1630-1660 cm⁻¹) and carboxylic acid carbonyl (~1700-1730 cm⁻¹). C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹. |
| Mass Spectrometry | [M+H]⁺: Expected at m/z 226.0481. [M-H]⁻: Expected at m/z 224.0325. High-resolution mass spectrometry should confirm the elemental composition. |
Potential Applications and Biological Significance
While specific biological data for 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid is not widely published, its structure suggests several promising avenues for investigation in drug discovery.
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Enzyme Inhibition: The rigid proline backbone and the thiophene moiety make it a candidate for designing inhibitors of enzymes such as proteases or kinases, where precise conformational positioning is key for activity.
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Antimicrobial and Anticancer Agents: Thiophene derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. This compound could be screened against various bacterial strains and cancer cell lines.
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Central Nervous System (CNS) Activity: L-proline derivatives have been investigated for nootropic (cognitive-enhancing) effects. [3]The lipophilicity imparted by the thiophene ring could facilitate blood-brain barrier penetration, making it a candidate for neurological drug discovery.
The synthesis of a small library of analogues, by modifying the thiophene ring (e.g., with halogens or alkyl groups) or the proline scaffold, would be a logical next step to explore structure-activity relationships (SAR).
Conclusion
1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid is a molecule of significant interest, combining two pharmacologically validated scaffolds. This guide provides the necessary foundational knowledge for its synthesis, purification, and characterization. The detailed protocol and expected analytical data serve as a self-validating framework for researchers. The potential therapeutic applications, grounded in the established biological roles of its constituent parts, highlight this compound as a valuable target for further investigation in medicinal chemistry and drug development.
References
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Kalogirou, A. S., et al. (2022). L-Proline-Based Natural Deep Eutectic Solvents as Efficient Solvents and Catalysts for the Ultrasound-Assisted Synthesis of Aurones via Knoevenagel Condensation. MDPI. Available at: [Link]
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Ghahremanzadeh, R., et al. (2012). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. PubMed Central. Available at: [Link]
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Zhang, Y., et al. (2019). Schematic illustration of synthesize routes of N-palmitoyl-l-proline... ResearchGate. Available at: [Link]
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